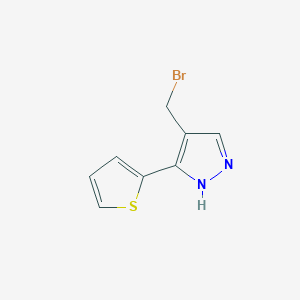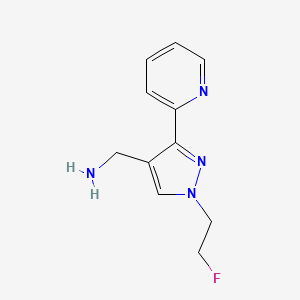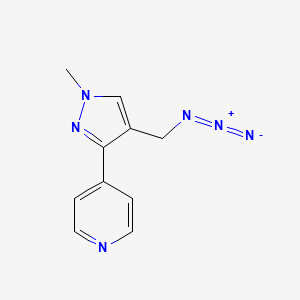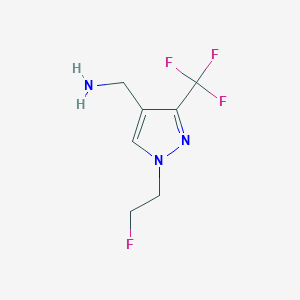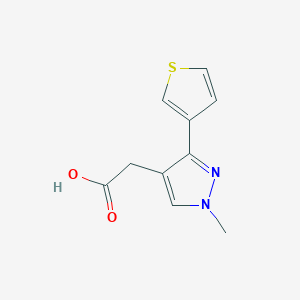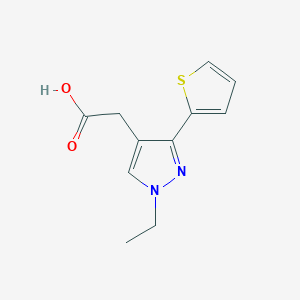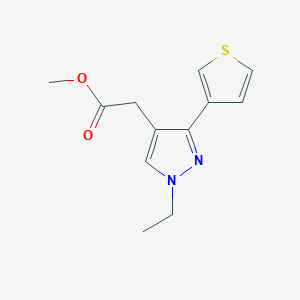
1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
The compound “1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It contains a cyclobutyl group (a four-carbon ring), a piperidine ring (a six-membered ring with one nitrogen atom), a 1,2,3-triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), and a carbaldehyde group (a carbon double-bonded to an oxygen and single-bonded to a hydrogen, also known as a formyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbaldehyde group is often quite reactive and could undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis : The reaction of similar carbaldehydes with certain reagents has led to the creation of new heterocyclic compounds, for instance, triazolo(thiadiazepino)indoles (Vikrishchuk et al., 2019).
Antimicrobial Activity : Some derivatives synthesized from related triazole-carbaldehydes have demonstrated moderate to good antimicrobial activity against various bacterial and fungal organisms (Swamy et al., 2019).
Novel Antimicrobial Agents : New series of compounds incorporating triazole structures, including 1,2,3-triazolyl pyrazole derivatives, have been synthesized and shown potential as antimicrobial agents with broad-spectrum activities (Bhat et al., 2016).
α-Glycosidase Inhibition : Crystal structures of compounds related to 1,2,3-triazole-carbaldehyde have been studied, revealing significant α-glycosidase inhibition activity, which is important for therapeutic applications in diabetes and obesity (Gonzaga et al., 2016).
Fluorescence Probes for Biological Detection : Derivatives of triazole-carbaldehydes have been used to create fluorescence probes with high selectivity and sensitivity for biological molecules like homocysteine, a significant marker in various diseases (Chu et al., 2019).
Synthesis of Isoxazolidine Derivatives : Research on 1-phenyl-1,2,3-triazole-4-carbaldehyde has led to the development of isoxazolidine derivatives, which might have applications in medicinal chemistry (Rao et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(1-cyclobutylpiperidin-4-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-10-8-16(14-13-10)12-4-6-15(7-5-12)11-2-1-3-11/h8-9,11-12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXXHXMFPZRTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




